Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate is an organic compound characterized by a pyran ring substituted with an ethyl ester and a methoxy group. This compound is a white crystalline solid and is commonly used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or base to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid.
Reduction: Formation of 3-methoxy-4-hydroxy-4H-pyran-2-carboxylate.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-benzyloxy-4-oxo-4H-pyran-2-carboxylate: Similar structure with a benzyloxy group instead of a methoxy group.
Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Ethyl 3-methoxy-4-oxo-4H-pyran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its methoxy group and ethyl ester functionality make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-methoxy-4-oxopyran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-3-13-9(11)8-7(12-2)6(10)4-5-14-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZSOLBQNANNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C=CO1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.